

# spectroscopic comparison of 2-Cyanophenothiazine and its precursors

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## Compound of Interest

Compound Name: 2-Cyanophenothiazine

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## Spectroscopic Comparison: 2-Cyanophenothiazine and Its Precursors

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **2-Cyanophenothiazine**, and its precursors, Phenothiazine and 2-Chlorophenothiazine.

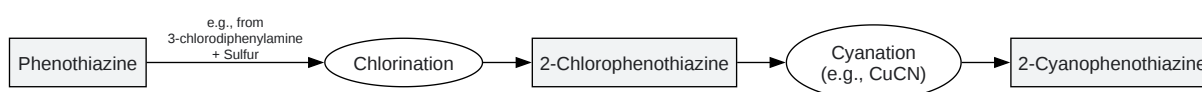
This guide provides a detailed spectroscopic comparison of **2-Cyanophenothiazine** with its synthetic precursors, phenothiazine and 2-chlorophenothiazine. The information presented herein is crucial for the identification, characterization, and purity assessment of these compounds, which are important intermediates in the development of various pharmaceuticals. [\[1\]](#)[\[2\]](#)

## Introduction

Phenothiazine and its derivatives are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry.[\[3\]](#)[\[4\]](#) **2-Cyanophenothiazine** is a key intermediate in the synthesis of several antipsychotic drugs.[\[5\]](#) Understanding the spectroscopic differences between **2-Cyanophenothiazine** and its precursors is essential for monitoring reaction progress and ensuring the quality of the final product. This guide focuses on a comparative analysis of their Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectra.

## Synthetic Pathway

The synthesis of **2-Cyanophenothiazine** typically proceeds via a two-step process starting from phenothiazine. The first step involves the chlorination of the phenothiazine ring to yield 2-chlorophenothiazine. While direct chlorination of phenothiazine can be complex, a common synthetic route involves the reaction of 3-chlorodiphenylamine with sulfur.<sup>[2][6]</sup> Subsequently, 2-chlorophenothiazine is converted to **2-Cyanophenothiazine** through a cyanation reaction, commonly using a cyanide source such as copper(I) cyanide.<sup>[7]</sup>



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Caption: Synthetic route to **2-Cyanophenothiazine**.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for phenothiazine, 2-chlorophenothiazine, and **2-cyanophenothiazine**.

### UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. The absorption maxima ( $\lambda_{\text{max}}$ ) are influenced by the substituents on the phenothiazine core.

Compound	Solvent	$\lambda_{\text{max}}$ 1 (nm)	$\lambda_{\text{max}}$ 2 (nm)	Reference
Phenothiazine	Methanol	252	316	[8]
2-Chlorophenothiazine	Methanol	~258	~312	[9]
2-Cyanophenothiazine	Acetonitrile/Water	~432	-	[10]

## FT-IR Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Compound	N-H Stretch ( $\text{cm}^{-1}$ )	C-H Aromatic Stretch ( $\text{cm}^{-1}$ )	C=C Aromatic Stretch ( $\text{cm}^{-1}$ )	C-N Stretch ( $\text{cm}^{-1}$ )	C-S Stretch ( $\text{cm}^{-1}$ )	Other Key Bands ( $\text{cm}^{-1}$ )	Reference
Phenothiazine	~3340	~3060	~1595, 1574	~1243	~1080	-	[8][11]
2-Chlorophenothiazine	-	-	-	-	-	C-Cl stretch (typically 800-600)	[12][13]
2-Cyanophenothiazine	-	-	-	-	-	C≡N stretch (~2222-2260)	[14]

## NMR Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

$^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm) in  $\text{CDCl}_3$

Compound	Aromatic Protons (ppm)	N-H Proton (ppm)	Reference
Phenothiazine	6.8 - 7.2 (multiplet)	~8.2 (broad singlet)	[15]
2-Chlorophenothiazine	6.7 - 7.2 (multiplet)	-	[16]
2-Cyanophenothiazine	7.0 - 7.8 (multiplet)	-	[17]

$^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm)

Compound	Aromatic Carbons (ppm)	C-Cl (ppm)	C-CN (ppm)	CN (ppm)	Reference
Phenothiazine	115 - 145	-	-	-	[3]
2-Chlorophenothiazine	115 - 144	~127	-	-	[18]
2-Cyanophenothiazine	110 - 150	-	~108	~118	[16]

## Experimental Protocols

The following are general procedures for obtaining the spectroscopic data presented in this guide.

## UV-Visible Spectroscopy

- Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.[19]
- Sample Preparation: Solutions of the compounds are prepared in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately  $10^{-5}$  M. [20]
- Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200-800 nm using a 1 cm path length quartz cuvette. A solvent blank is used as a reference.[19]

## FT-IR Spectroscopy

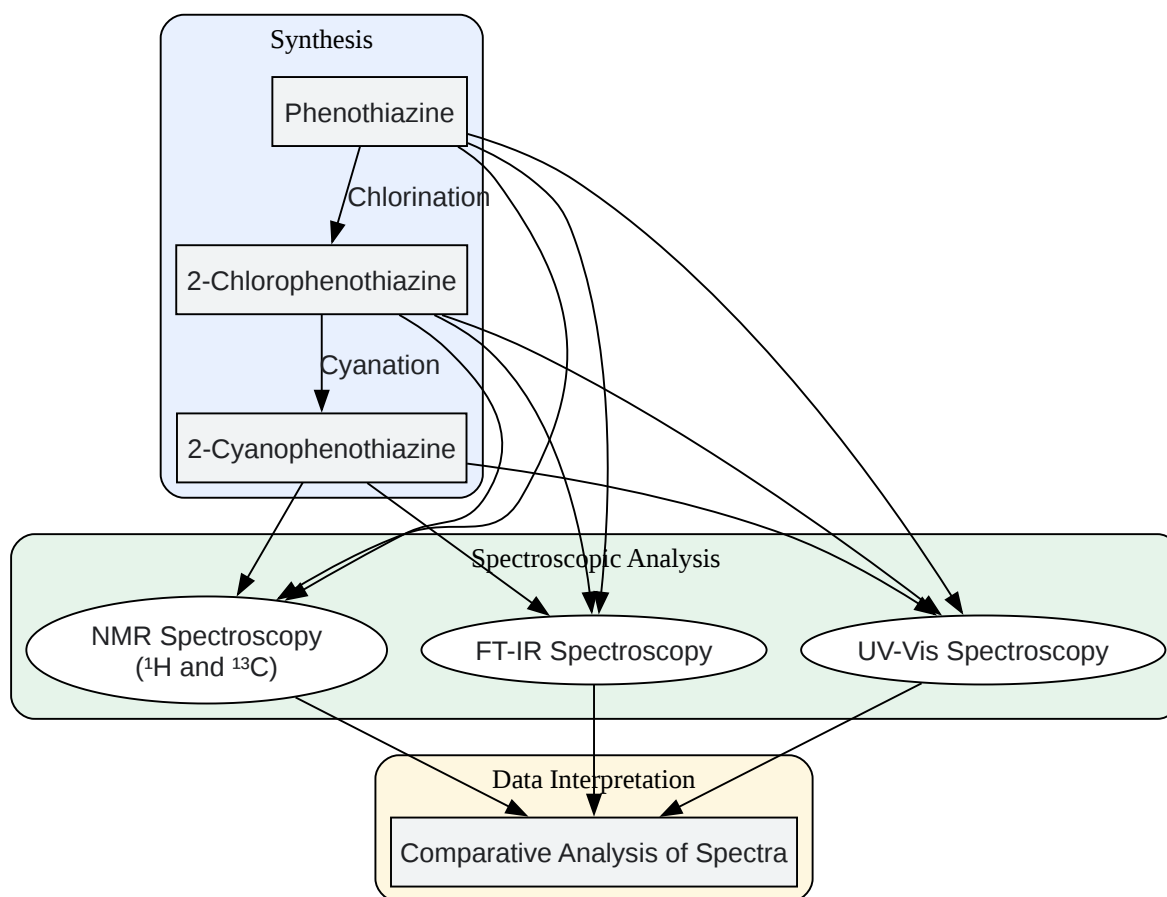
- Instrumentation: A Fourier-Transform Infrared spectrometer is used.[8]
- Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).[12]
- Data Acquisition: The IR spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder or the pure KBr pellet is recorded and subtracted from the sample spectrum.[8]

## NMR Spectroscopy

- Instrumentation: A high-field Nuclear Magnetic Resonance spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).[17]
- Data Acquisition: Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. For  $^{13}\text{C}$  NMR, proton decoupling is typically used to simplify the spectrum.

## Experimental Workflow

The general workflow for the spectroscopic analysis of these compounds is illustrated below.



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Caption: General workflow for synthesis and analysis.

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